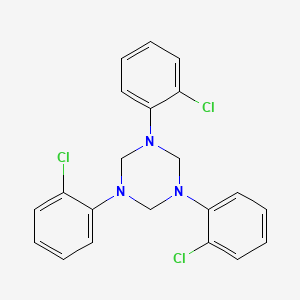
1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of three 2-chlorophenyl groups attached to the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane typically involves the reaction of cyanuric chloride with 2-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with 2-chlorophenyl groups. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
1,3,5-Triazine: The parent compound of the triazine family, lacking the 2-chlorophenyl groups.
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with three chlorine atoms attached to the triazine ring.
1,3,5-Tris(4-chlorophenyl)-1,3,5-triazinane: A similar compound with chlorine atoms on the para position of the phenyl groups.
Uniqueness
1,3,5-Tris(2-chlorophenyl)-1,3,5-triazinane is unique due to the specific positioning of the 2-chlorophenyl groups, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications where other triazine derivatives may not be suitable.
特性
CAS番号 |
83734-36-5 |
|---|---|
分子式 |
C21H18Cl3N3 |
分子量 |
418.7 g/mol |
IUPAC名 |
1,3,5-tris(2-chlorophenyl)-1,3,5-triazinane |
InChI |
InChI=1S/C21H18Cl3N3/c22-16-7-1-4-10-19(16)25-13-26(20-11-5-2-8-17(20)23)15-27(14-25)21-12-6-3-9-18(21)24/h1-12H,13-15H2 |
InChIキー |
HYEGHLWDSBDKLA-UHFFFAOYSA-N |
正規SMILES |
C1N(CN(CN1C2=CC=CC=C2Cl)C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


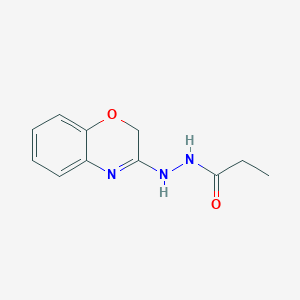
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)
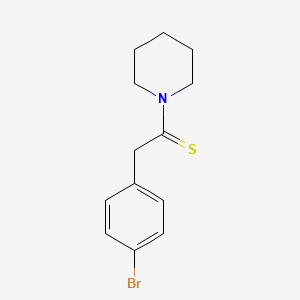
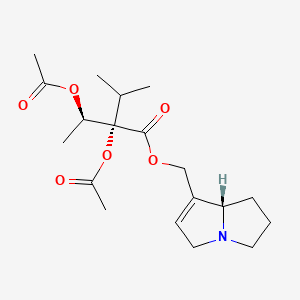
![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

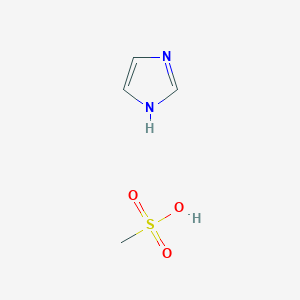
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
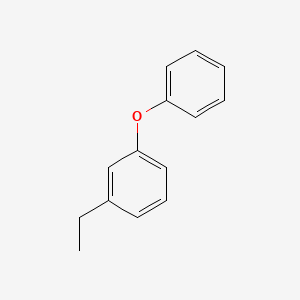
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
